molecular formula C24H23N5O3S B2895067 N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-42-1

N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Número de catálogo: B2895067
Número CAS: 872995-42-1
Peso molecular: 461.54
Clave InChI: ICRMGWWSQLTFCM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(6-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a thioether-linked 2-(4-methoxyphenyl)-2-oxoethyl group at position 4. The ethyl spacer at position 3 connects to a 4-methylbenzamide moiety. This structure combines aromatic, triazole, and pyridazine elements, which are common in bioactive molecules targeting enzymes or receptors .

Synthesis typically involves sequential alkylation and condensation reactions. For example, analogous compounds are synthesized via S-alkylation of 1,2,4-triazole precursors with α-halogenated ketones (e.g., bromoacetophenone derivatives) in basic media, followed by amide coupling . Characterization relies on spectral techniques such as <sup>1</sup>H NMR (confirming aromatic and alkyl protons), IR (C=O and C=S stretching bands at ~1,660 cm⁻¹ and ~1,250 cm⁻¹, respectively), and mass spectrometry .

Propiedades

IUPAC Name

N-[2-[6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-16-3-5-18(6-4-16)24(31)25-14-13-22-27-26-21-11-12-23(28-29(21)22)33-15-20(30)17-7-9-19(32-2)10-8-17/h3-12H,13-15H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRMGWWSQLTFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, referred to as compound 1, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

Compound 1 has a molecular formula of C23H23N5O4S2C_{23}H_{23}N_{5}O_{4}S_{2} and a molecular weight of 497.6 g/mol. The structural complexity arises from the incorporation of various functional groups that contribute to its biological activity. The presence of the triazole ring is particularly noteworthy as it has been associated with diverse pharmacological effects.

Biological Activity Overview

The biological activity of compound 1 has been primarily investigated in relation to its anticancer properties. Studies have indicated that it exhibits inhibitory effects on several cancer cell lines, likely through the modulation of key signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Recent research highlighted the potential of compound 1 as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancer cells. The structure-activity relationship (SAR) studies revealed that modifications to the triazole moiety significantly enhance its binding affinity to Plk1, leading to increased antiproliferative effects in vitro .

Table 1: Inhibitory Activity of Compound 1 on Plk1

CompoundIC50 (µM)Mechanism of Action
Compound 14.4Inhibition of Plk1 PBD
Control (DMSO)N/ANone

The mechanism by which compound 1 exerts its anticancer effects involves several pathways:

  • Inhibition of Cell Cycle Progression : By targeting Plk1, compound 1 disrupts normal mitotic processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Induction of Apoptosis : Studies indicate that compound 1 can activate pro-apoptotic signals while inhibiting anti-apoptotic pathways, thereby promoting programmed cell death .

Case Studies

In a recent study involving various cancer cell lines (HeLa, MCF-7), compound 1 demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The study utilized both in vitro assays and in vivo models to assess efficacy and safety profiles.

Table 2: Cytotoxicity Data for Compound 1

Cell LineIC50 (µM)Treatment Duration
HeLa5.048 hours
MCF-76.548 hours
A5497.048 hours

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide exhibit significant anticancer properties. The triazole and pyridazine rings are often associated with the inhibition of tumor growth and induction of apoptosis in cancer cells.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyridazines showed selective cytotoxicity against various cancer cell lines, suggesting that modifications to the side chains can enhance their efficacy against specific types of tumors .

Antimicrobial Properties

The compound's thioether functionality may contribute to its antimicrobial effects. Research has shown that thioether-containing compounds can disrupt bacterial cell membranes or inhibit essential enzymes.

Case Study: In vitro studies have reported that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.

Case Study: A study explored the neuroprotective effects of triazole derivatives on neuronal cells subjected to oxidative stress, indicating potential therapeutic applications for conditions such as Alzheimer's disease .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a class of S-alkylated 1,2,4-triazolo[4,3-b]pyridazine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - 6-position: S-CH2C(O)C6H4-4-OCH3
- 3-position: CH2CH2NHCOC6H4-4-CH3
C25H24N6O3S 500.56 Spectral IR ν(C=O) ~1,680 cm⁻¹; <sup>1</sup>H NMR δ 8.2–7.2 (aromatic protons) .
N-(2-(6-((2-(Benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide (872996-08-2) Same core - 6-position: S-CH2C(O)NHCH2C6H5
- 3-position: CH2CH2NHCOC6H4-4-OCH3
C24H24N6O3S 476.6 IR ν(C=O) ~1,665 cm⁻¹; <sup>1</sup>H NMR δ 4.5 (NHCH2Ph) .
N-(2-(6-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide (872995-66-9) Same core - 6-position: S-CH2C(O)NHC6H3F2
- 3-position: CH2CH2NHCOC6H4-4-OCH3
C23H20F2N6O3S 498.5 Fluorine substituents enhance lipophilicity; <sup>19</sup>F NMR δ -110 to -115 ppm .
N-(2-(6-((2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide Same core - 6-position: S-CH2C(O)NHC6H3(CH3)2
- 3-position: CH2CH2NHCOC6H4-4-OCH3
C25H26N6O3S 490.6 Methyl groups improve metabolic stability; IR ν(NH) ~3,300 cm⁻¹ .

Key Research Findings and Trends

In contrast, fluorinated analogs (e.g., 872995-66-9) show increased membrane permeability due to higher logP values . Thioether linkages (C-S-C) contribute to conformational flexibility, critical for interacting with dynamic binding sites .

Synthetic Challenges :

  • S-alkylation of triazole precursors requires precise control of base strength (e.g., NaOH vs. Cs2CO3) to avoid N-alkylation byproducts .
  • Amide coupling steps (e.g., using EDCI/HOBt) yield moderate-to-high purity (70–90%) but may require chromatographic purification .

Spectroscopic Consistency :

  • IR and NMR data across analogs confirm tautomeric stability. For example, the absence of ν(S-H) bands (~2,500 cm⁻¹) in triazole-thiones confirms thione tautomer dominance .

Métodos De Preparación

Cyclization of Hydrazine Derivatives

The triazolo[4,3-b]pyridazine ring is constructed via cyclocondensation of 3-chloro-6-hydrazinylpyridazine with carboxylic acids or acyl chlorides. As demonstrated in CN103613594A, ultrasonic irradiation in phosphorus oxychloride (POCl₃) at 80–150°C facilitates rapid ring closure.

Example protocol :

  • Reactants : 3-Chloro-6-hydrazinylpyridazine (10 mmol) and 4-methylbenzoyl chloride (12 mmol).
  • Conditions : POCl₃ (15 mL), ultrasonic irradiation at 105°C for 3 hours.
  • Workup : Concentrate under reduced pressure, recrystallize from ethanol.
  • Yield : 68–72% of 3-(4-methylbenzoyl)-triazolo[4,3-b]pyridazine.

Halogenation for Thiolation

The 6-position of the pyridazine ring is halogenated to enable subsequent thioether formation. Chlorination or bromination is achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dimethylformamide (DMF).

Introduction of the Thioether Side Chain

Synthesis of 2-(4-Methoxyphenyl)-2-oxoethylthiol

The thiol component is prepared by reacting 4-methoxyacetophenone with Lawesson’s reagent in toluene under reflux, followed by reduction with sodium borohydride.

Key data :

Step Reagents/Conditions Yield
Thionation Lawesson’s reagent, toluene, reflux 85%
Reduction NaBH₄, EtOH, 0°C → RT 92%

Nucleophilic Substitution at Pyridazine C-6

The halogenated triazolopyridazine undergoes nucleophilic aromatic substitution with the thiolate anion.

Optimized conditions :

  • Base : Potassium carbonate (2.5 equiv) in DMF.
  • Temperature : 80°C for 12 hours.
  • Yield : 65–70% of 6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazine.

Installation of the Ethylamide Side Chain

Ethylamine Functionalization

The 3-position ethyl group is introduced via reductive amination or alkylation. A preferred method involves Mitsunobu reaction of the triazolopyridazine with 2-aminoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Example :

  • Reactants : 3-Hydroxy-triazolo[4,3-b]pyridazine (1 equiv), 2-aminoethanol (1.2 equiv).
  • Conditions : DEAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C → RT.
  • Yield : 60% of 3-(2-hydroxyethyl)-triazolo[4,3-b]pyridazine.

Amidation with 4-Methylbenzoyl Chloride

The primary amine is acylated using 4-methylbenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Procedure :

  • Reactants : 3-(2-Aminoethyl)-triazolopyridazine (1 equiv), 4-methylbenzoyl chloride (1.1 equiv).
  • Conditions : TEA (2 equiv), DCM, 0°C → RT, 4 hours.
  • Yield : 88% of N-(2-(triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide.

Final Coupling and Purification

The thiolated triazolopyridazine and the ethylamide intermediate are coupled via a disulfide bridge, though this step requires optimization to avoid overoxidation. Alternatively, a one-pot thiol-ene reaction may be employed under radical initiation.

Characterization data :

  • Melting Point : 158–162°C (recrystallized from ethyl acetate/hexane).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.85–7.45 (m, 8H, aromatic), 4.12 (t, J=6.4 Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₅H₂₄N₅O₃S [M+H]⁺ 490.1602, found 490.1605.

Critical Analysis of Methodologies

Cyclization Efficiency

Ultrasound-assisted cyclization in POCl₃ (per CN103613594A) reduces reaction time from 24 hours to 3 hours compared to conventional heating. However, excess POCl₃ necessitates careful quenching to prevent exothermic side reactions.

Thioether Stability

Thioether linkages are prone to oxidation during storage. Incorporating antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w enhances shelf-life.

Amidation Challenges

Competitive N-acylation at the triazole nitrogen is mitigated by using a bulky base (e.g., DIPEA) and low temperatures.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Thioether formation between a pyridazine precursor and a 4-methoxyphenyl-2-oxoethyl thiol intermediate.
  • Amide coupling via carbodiimide chemistry to attach the 4-methylbenzamide moiety. Key parameters include temperature (60–80°C for cyclization), solvent (DMF or THF for solubility), and catalysts (e.g., HOBt/DCC for amidation). Purification via column chromatography (silica gel, ethyl acetate/hexane) or HPLC is critical for ≥95% purity . Optimization Tip: Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, reaction time) and maximize yield .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

  • NMR : 1H/13C NMR to confirm substituent connectivity (e.g., methoxy proton signals at ~3.8 ppm, aromatic protons in the 6.5–8.5 ppm range).
  • MS : High-resolution MS to verify molecular weight (e.g., [M+H]+ ~506.58 g/mol).
  • HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .

Q. What in vitro assays are recommended for initial biological screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (MTT assay against cancer cell lines like HeLa or MCF-7). Use positive controls (e.g., staurosporine for kinases) and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound stability. Validate findings by:

  • Re-testing under standardized protocols (e.g., IC50 determination with fixed ATP levels).
  • Assessing metabolic stability (e.g., liver microsome assays) to rule out degradation .

Q. What strategies are effective for target identification and mechanism-of-action studies?

  • Computational Docking : Use AutoDock Vina to screen against kinase libraries (e.g., p38 MAPK in ).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability post-treatment.
  • CRISPR-Cas9 Knockout : Validate target relevance by comparing activity in wild-type vs. knockout cell lines .

Q. How to design Structure-Activity Relationship (SAR) studies for this scaffold?

Modify substituents systematically and test activity:

Substituent ModificationBiological Impact (Example)Evidence Source
4-Methoxy → 4-EthoxyphenylIncreased kinase inhibition potency
Thioether → SulfoneReduced cytotoxicity
Methylbenzamide → NitrobenzamideEnhanced solubility

Q. What advanced techniques resolve ambiguities in spectral data?

  • 2D NMR (COSY, HSQC) : Clarify proton-proton correlations and heteronuclear coupling.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How to address low yields in large-scale synthesis?

  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • Microwave-Assisted Synthesis : Reduce reaction time for slow steps (e.g., amidation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.